1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C11H14ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 5-amino-2-ethoxybenzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one
- 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one
- 1-(5-Amino-2-ethoxyphenyl)methanol
Uniqueness
1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern and the presence of both amino and chloro functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(5-amino-2-ethoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-5-4-8(13)6-9(10)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
OWVUHTUXMUZVBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C(=O)C(C)Cl |
Origin of Product |
United States |
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